2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
Overview
Description
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound that falls under the category of phenoxy acetamides This compound is characterized by its unique structure, which includes a pyrrolidinylsulfonyl group and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for further applications in research and development.
Chemical Reactions Analysis
Types of Reactions
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar core structure but differ in their substituents, which can lead to different biological activities.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring and are known for their diverse biological activities.
Uniqueness
2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-12-17(27(24,25)22-10-4-5-11-22)7-8-18(15)26-14-19(23)21-13-16-6-2-3-9-20-16/h2-3,6-9,12H,4-5,10-11,13-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXAMOUYTAIEHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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